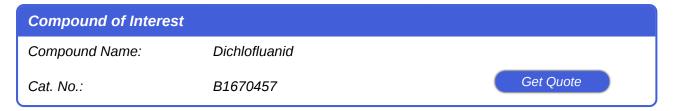
# Dichlofluanid chemical structure and properties

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An In-depth Technical Guide to **Dichlofluanid**: Chemical Structure, Properties, and Analysis

### Introduction

**Dichlofluanid**, known by the IUPAC name N-{[dichloro(fluoro)methyl]sulfanyl}-N',N'-dimethyl-N-phenylsulfuric diamide, is a broad-spectrum fungicide.[1][2] First introduced in 1964 by Bayer, it has been utilized in agriculture to protect a variety of fruits, vegetables, and ornamental plants from fungal diseases such as apple scab, gray mold, and downy mildew.[1] It also serves as a wood preservative.[1][3] **Dichlofluanid** is a member of the sulfamide class of compounds and is functionally related to sulfamide.[3] While historically significant, its use in the European Union is no longer approved for plant protection products.[3][4] This guide provides a detailed overview of its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies.

# **Chemical Identity and Structure**

**Dichlofluanid** is an organochlorine and organofluorine compound.[3] Its chemical identity is defined by various standard identifiers.

**Chemical Structure:** 

Table 1: Chemical Identification of **Dichlofluanid** 



Identifier	Value	Source(s)	
IUPAC Name	N- {[Dichloro(fluoro)methyl]s ulfanyl}-N',N'-dimethyl-N- phenylsulfuric diamide  [1][2]		
CAS Number	1085-98-9	[1][5][6]	
EC Number	214-118-7	[4]	
Molecular Formula	C <sub>9</sub> H <sub>1</sub> 1Cl <sub>2</sub> FN <sub>2</sub> O <sub>2</sub> S <sub>2</sub>	[1][5][7]	
SMILES String	CN(C)S(=O) (=O)N(C1=CC=CC=C1)SC(F) (CI)CI	[3]	
InChI Key	WURGXGVFSMYFCG- UHFFFAOYSA-N	[5][6]	

| Synonyms | Euparen, Elvaron, BAY 47531 |[1][2][5] |

# **Physicochemical Properties**

**Dichlofluanid** is a white, crystalline powder.[3][4][8] It is sensitive to light, though discoloration does not reportedly affect its biological activity.[3][9] It is stable in acidic media but decomposes in alkaline conditions.[3][9]

Table 2: Physicochemical Properties of **Dichlofluanid** 



Property	Value	Source(s)	
Molecular Weight	333.22 g/mol	[1][7]	
Melting Point	105–106 °C [1][2][7]		
Density	1.55 g/cm <sup>3</sup>	cm³ [1]	
Vapor Pressure	1.57 x 10 <sup>-7</sup> mm Hg (at 25 °C)	[3]	
Water Solubility	1.3 mg/L (at 20 °C)	[2][3]	
Dichloromethane: >200 g/LToluene: 145 g/LXylene: 70 Organic Solvent Solubility g/LMethanol: 15 g/LIsopropanol: 10.6 g/LHexane: 2.6 g/L		[3]	
Log P (Octanol-Water Partition Coefficient)	3.7	[2]	

| Hydrolytic Half-life (DT50) at 22 °C | >15 days (pH 4)>18 hours (pH 7)<10 minutes (pH 9) |[3] |

# **Toxicological Profile**

**Dichlofluanid** exhibits low mammalian toxicity via oral ingestion but can act as a skin sensitizer.[2][3]

Table 3: Toxicological Data for Dichlofluanid



Parameter	Value	Species	Source(s)
LD50 (Oral)	2500 mg/kg	Rat	[1]
LD50 (Oral)	4630 mg/kg	Rat	[3]
LD50 (Oral)	1905 mg/kg	Mouse	[3]
LD50 (Oral)	805 mg/kg	Guinea Pig	[3]
LD50 (Dermal)	> 5000 mg/kg	Rat	[2]
LC50 (Inhalation)	300 mg/m³ (4h)	Rat	[3]
Acceptable Daily Intake (ADI)	0.3 mg/kg bw/day	Human (JMPR 1983)	[3]

| Hazard Classifications | Acute Toxicity 4 (Inhalation), Skin Sensitizer 1, Eye Irritant 2, Aquatic Acute 1 | | |

# **Experimental Protocols: Residue Analysis**

The determination of **Dichlofluanid** residues in environmental or agricultural samples is crucial for regulatory and safety monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for this purpose.[3][10]

# Detailed Methodology: GC-MS Analysis of Dichlofluanid in Vegetable Matrices

This protocol is a representative example based on established methods for pesticide residue analysis.[11]

- 1. Objective: To quantify **Dichlofluanid** residues in vegetable samples using dispersive solid-phase extraction (d-SPE) followed by GC-MS analysis.
- 2. Materials and Reagents:
- Dichlofluanid analytical standard (≥99% purity)
- Acetone (pesticide residue grade)



- Acetonitrile (pesticide residue grade)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Sodium Chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- Graphitized Carbon Black (GCB)
- Homogenizer
- Centrifuge
- GC-MS system with an appropriate capillary column (e.g., HP-5MS)
- 3. Standard Preparation:
- Prepare a stock solution of **Dichlofluanid** (e.g., 1000 μg/mL) in acetone.
- Create a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 μg/mL) by serial dilution of the stock solution with acetone.
- 4. Sample Preparation (QuEChERS-based d-SPE):
- Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.
- Extraction:
  - o Add 10 mL of acetonitrile to the tube.
  - Add appropriate salting-out agents (e.g., 4 g anhydrous MgSO<sub>4</sub> and 1 g NaCl).
  - Seal the tube and shake vigorously for 1-2 minutes.
  - Centrifuge at ≥3000 rpm for 5 minutes.
- Dispersive SPE Cleanup:



- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
- Add d-SPE sorbents. The choice of sorbents depends on the matrix; for a typical green vegetable, this may include 150 mg anhydrous MgSO<sub>4</sub>, 50 mg PSA, and 7.5 mg GCB.[11]
   PSA removes organic acids and sugars, while GCB removes pigments.[11]
- Vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
- Final Extract: The resulting supernatant is the final extract for GC-MS analysis. Transfer it to an autosampler vial.
- 5. GC-MS Analysis:
- Injection: Inject 1 μL of the final extract into the GC-MS.
- GC Conditions (Example):
  - Inlet: Splitless mode, 250 °C
  - Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
  - Oven Program: Start at 70 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
  - Column: 30 m x 0.25 mm ID x 0.25 μm film thickness (e.g., HP-5MS)
- MS Conditions (Example):
  - Ionization Mode: Electron Ionization (EI) at 70 eV
  - Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for **Dichlofluanid**.
  - Transfer Line Temperature: 280 °C
  - Ion Source Temperature: 230 °C



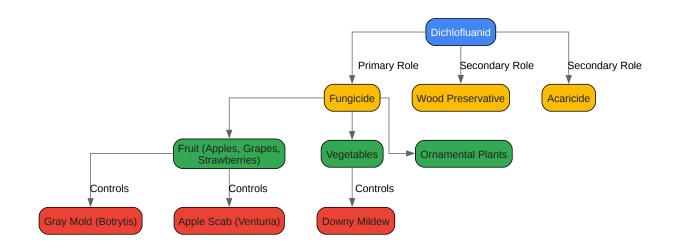
### 6. Data Analysis:

- Identify **Dichlofluanid** in the sample chromatogram by comparing its retention time with that of a known standard.
- Quantify the concentration using a calibration curve constructed from the peak areas of the working standards.

# **Visualizations**

### **Logical Relationship Diagram**

This diagram illustrates the classification, applications, and primary effects of **Dichlofluanid**.



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Caption: Logical overview of **Dichlofluanid**'s classification and applications.

### **Experimental Workflow Diagram**



This diagram outlines the key steps in the GC-MS analytical workflow for determining **Dichlofluanid** residues in vegetable samples.



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Caption: Workflow for **Dichlofluanid** residue analysis using GC-MS.

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